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Compound of Interest

Compound Name: Azido-PEG1-methyl ester

Cat. No.: B605817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental

applications, and relevant biological context of Azido-PEG1-methyl ester, a versatile

heterobifunctional crosslinker.

Core Chemical Properties
Azido-PEG1-methyl ester is a chemical compound widely utilized in bioconjugation and drug

development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its

structure features an azide group for "click chemistry," a short polyethylene glycol (PEG)

spacer to enhance solubility, and a methyl ester group.

Physicochemical and Identification Data
The key quantitative and identifying properties of Azido-PEG1-methyl ester are summarized

in the table below.
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Property Value Reference

IUPAC Name
methyl 3-(2-

azidoethoxy)propanoate
[1]

CAS Number 1835759-80-2 [1]

Molecular Formula C6H11N3O3 [1]

Molecular Weight 173.17 g/mol [1]

Purity Typically ≥98% [1]

Appearance Liquid

Solubility
Soluble in water, DMSO, DMF,

DCM
[2]

Storage Conditions
Long-term at -20°C, short-term

at 0-4°C (dry and dark)
[1]

Experimental Protocols
The primary application of Azido-PEG1-methyl ester is in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry." Below are detailed protocols for its

synthesis and use in bioconjugation.

Synthesis of Azido-PEG1-methyl ester
A plausible synthetic route for Azido-PEG1-methyl ester, adapted from the synthesis of similar

azido compounds, is presented below. This two-step process involves the initial synthesis of a

halogenated precursor followed by azide substitution.

Step 1: Synthesis of methyl 3-(2-bromoethoxy)propanoate

To a solution of 2-bromoethanol (1 equivalent) in a suitable aprotic solvent (e.g.,

dichloromethane), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

Cool the mixture to 0°C in an ice bath.

Slowly add methyl acrylate (1 equivalent) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield methyl 3-(2-

bromoethoxy)propanoate.

Step 2: Synthesis of methyl 3-(2-azidoethoxy)propanoate (Azido-PEG1-methyl ester)

Dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in a polar aprotic solvent such

as dimethylformamide (DMF).

Add sodium azide (1.5 equivalents) to the solution.

Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to obtain the final product, Azido-PEG1-
methyl ester.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol
This protocol outlines a general procedure for the conjugation of Azido-PEG1-methyl ester to
an alkyne-containing molecule.
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Materials:

Azido-PEG1-methyl ester

Alkyne-containing molecule of interest

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

Solvent (e.g., DMSO, water, or a mixture)

Phosphate-buffered saline (PBS) for biological reactions

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azido-PEG1-methyl ester in DMSO.

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

Prepare a 100 mM stock solution of CuSO4 in water.

Prepare a 200 mM stock solution of THPTA in water.

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final

concentration of 100 µM) and Azido-PEG1-methyl ester (e.g., 1.5 to 5 equivalents).

Add the appropriate buffer (e.g., PBS) or solvent to achieve the desired reaction volume.
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In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I)

catalyst complex.

Add the Cu(I)/THPTA complex to the reaction mixture (e.g., to a final concentration of 0.5

mM copper).

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a

final concentration of 5 mM).

Reaction Conditions:

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be

gently agitated.

Protect the reaction from light if using light-sensitive molecules.

Purification:

The resulting triazole-linked conjugate can be purified using methods appropriate for the

specific product, such as size-exclusion chromatography, reversed-phase HPLC, or

dialysis.

Application in PROTAC Development and Signaling
Pathways
Azido-PEG1-methyl ester is a valuable building block in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The Azido-PEG1-methyl ester serves as a short, hydrophilic linker connecting

the target protein-binding ligand and the E3 ligase-binding ligand.

The choice of ligands determines the specific signaling pathway that is modulated. For

instance, a PROTAC can be designed to target oncogenic proteins like KRAS or BTK.

PROTAC-Mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC.
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Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and
Evaluation
The development of a PROTAC involves several key steps, from synthesis to biological

evaluation.
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Caption: Workflow for PROTAC synthesis and biological evaluation.

Conclusion
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Azido-PEG1-methyl ester is a fundamental tool for researchers in chemistry and biology,

enabling the straightforward and efficient linkage of molecular components. Its application in

the rapidly advancing field of targeted protein degradation with PROTACs highlights its

importance in the development of novel therapeutics. The protocols and data presented in this

guide provide a solid foundation for the successful application of Azido-PEG1-methyl ester in
a variety of research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azido-PEG1-methyl ester, 1835759-80-2 | BroadPharm [broadpharm.com]

2. creativepegworks.com [creativepegworks.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG1-methyl
ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605817#azido-peg1-methyl-ester-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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